N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a pyridylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)aniline and 2-mercaptopyridine.
Acylation Reaction: The aniline derivative undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-chloro-3-(trifluoromethyl)phenyl)chloroacetamide.
Thioether Formation: The chloroacetamide intermediate is then reacted with 2-mercaptopyridine under basic conditions to yield the final product, this compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Optimized Reaction Conditions: Using controlled temperatures and solvent systems to maximize the efficiency of each step.
Purification Techniques: Employing recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Used in the synthesis of advanced materials due to its unique electronic properties.
Biological Studies: Employed in studies to understand its interaction with enzymes and receptors.
Mechanism of Action
The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide exerts its effects involves:
Molecular Targets: It can bind to specific proteins or enzymes, altering their activity.
Pathways Involved: The compound may influence signaling pathways by modulating the activity of key enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
- N-[4-cyano-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide is unique due to the combination of its chloro, trifluoromethyl, and pyridylthio groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2OS/c15-11-5-4-9(7-10(11)14(16,17)18)20-12(21)8-22-13-3-1-2-6-19-13/h1-7H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWVKHBACUQSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.